

# Independent validation of DS17's anti-tumor activity

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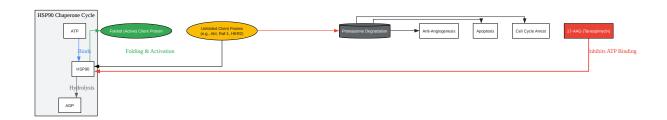
An Independent Review of the Preclinical and Clinical Anti-Tumor Activity of the HSP90 Inhibitor 17-AAG (Tanespimycin)

This guide provides an objective comparison of the anti-tumor activity of the HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, against other anti-cancer agents. The information presented is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of its efficacy, mechanism of action, and relevant experimental data.

## **Mechanism of Action: HSP90 Inhibition**

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the conformational maturation and stability of a wide range of client proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.[1] 17-AAG and its derivatives, such as 17-DMAG, are ansamycin antibiotics that bind to and inhibit the function of HSP90. This inhibition leads to the proteasomal degradation of HSP90 client proteins, including key signaling molecules like Akt and Raf-1, thereby disrupting multiple oncogenic pathways and leading to anti-tumor effects.[1]





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Caption: Signaling pathway of HSP90 inhibition by 17-AAG.

# **Preclinical In Vivo Anti-Tumor Activity**

17-AAG has demonstrated anti-tumor activity in various human tumor xenograft models.[1] The efficacy is often correlated with the tumor's dependency on HSP90 client proteins.

Table 1: Comparison of In Vivo Efficacy of Different Anti-Tumor Agents



Compound	Cancer Model	Dosing Schedule	Tumor Growth Inhibition	Reference
17-AAG	Breast Cancer Xenograft	56 mg/m² daily for 5 days, every 21 days	Dose-dependent	[1]
17-AAG	Prostate Cancer Xenograft	112 mg/m² daily for 3 days, every 14 days	Dose-dependent	[1]
MEDI3622	Esophageal Xenograft (OE21)	30 mg/kg, twice a week	Tumor regression/stasis	[2][3]
DS-8201a	Gastric Cancer (NCI-N87)	>1 mg/kg, single dose	Tumor regression	[4]
E7777 + anti-PD- 1	Colon Cancer (CT-26)	Not specified	Significant enhancement over monotherapy	[5][6]

## **Clinical Trial Data**

Phase I clinical trials have been conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of 17-AAG.

Table 2: Summary of Phase I Clinical Trial Data for 17-AAG



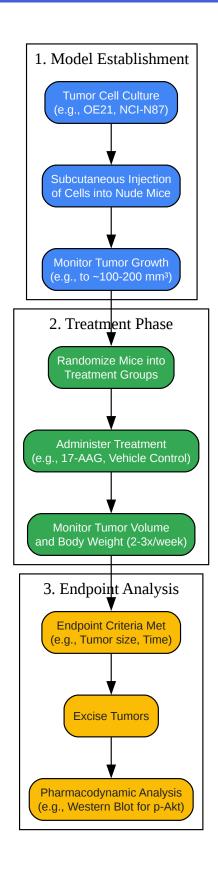
Clinical Trial ID	Patient Population	Dosing Schedule	Maximum Tolerated Dose (MTD)	Dose-Limiting Toxicities
Not Specified	Advanced Solid Tumors	5 mg/m² daily for 5 days, every 21 days	56 mg/m²	Hepatic toxicity
Not Specified	Advanced Solid Tumors	Daily for 3 days, every 14 days	112 mg/m²	Not specified
Not Specified	Advanced Solid Tumors	Twice weekly for 2 weeks, every 3 weeks	220 mg/m²	Not specified

Data synthesized from a study with 54 eligible patients.[1]

# **Experimental Protocols**In Vivo Xenograft Model for Anti-Tumor Efficacy

This protocol provides a general framework for assessing the anti-tumor activity of a compound in a xenograft model, based on methodologies described in the literature.[3]





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Caption: Workflow for a preclinical xenograft study.



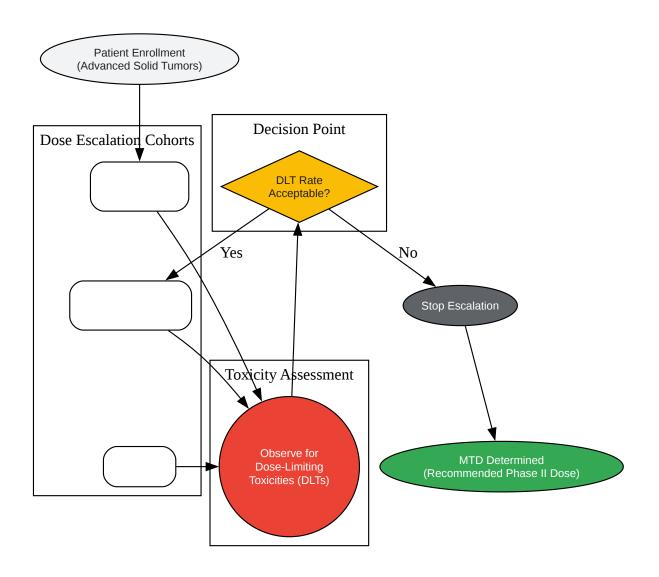
#### **Protocol Steps:**

- Cell Culture and Implantation: Human tumor cells (e.g., breast, prostate) are cultured under standard conditions. A specified number of cells (e.g., 5 x 10<sup>6</sup>) are injected subcutaneously into the flank of immunocompromised mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
- Treatment Administration: The investigational drug (e.g., 17-AAG) is administered according to a specified dosing schedule. The control group receives a vehicle solution.
- Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
- Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size. Tumors are then excised for pharmacodynamic analysis, such as measuring the levels of HSP90 client proteins like Akt and Raf-1 via Western blot.[1]

### **Phase I Dose-Escalation Trial**

This outlines a typical design for a Phase I clinical trial to determine the MTD of a new anticancer agent.[1][7]





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Caption: Workflow for a Phase I dose-escalation study.

#### **Protocol Steps:**

- Patient Cohorts: Patients are enrolled in cohorts of 3-6 individuals.
- Dose Escalation: The first cohort receives a starting dose of the drug. If the treatment is well-tolerated, the next cohort receives a higher dose.



- Toxicity Monitoring: All patients are monitored for dose-limiting toxicities (DLTs).
- MTD Determination: The MTD is defined as the dose level at which a certain percentage of patients (e.g., 2 out of 3 or 2 out of 6) experience a DLT. This dose is then recommended for Phase II studies.[7]

## **Comparative Summary**

17-AAG represents a class of anti-cancer agents that target a fundamental cellular process essential for many malignancies. Its efficacy is dependent on the tumor's reliance on HSP90 client proteins. Compared to targeted therapies like the ADAM17 inhibitor MEDI3622 or the HER2-targeting ADC DS-8201a, 17-AAG has a broader mechanism of action that is not dependent on a single cell surface receptor.[2][4] However, this can also lead to a different toxicity profile. The development of more recent combination therapies, such as E7777 with anti-PD-1, highlights a trend towards synergistic approaches that leverage multiple mechanisms to enhance anti-tumor activity.[5][6] The data presented here should serve as a valuable resource for the continued research and development of novel anti-cancer therapeutics.

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